An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanamine
An In-depth Technical Guide to (4-Bromo-3-methylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-methylphenyl)methanamine is a substituted benzylamine derivative that holds significance as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, comprising a brominated and methylated phenyl ring attached to a methanamine moiety, offer multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its current and potential applications in drug discovery and development.
Chemical and Physical Properties
(4-Bromo-3-methylphenyl)methanamine is an organic compound with the chemical formula C₈H₁₀BrN. At room temperature, it typically exists as a solid. While specific solubility data is not extensively reported, its amine group suggests moderate solubility in polar organic solvents.
Table 1: Physical and Chemical Properties of (4-Bromo-3-methylphenyl)methanamine
| Property | Value | Source |
| CAS Number | 149104-92-7 | [1] |
| Molecular Formula | C₈H₁₀BrN | [2] |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Solid (at room temperature) | [2] |
| Solubility | Moderately soluble in polar solvents | [2] |
Synthesis and Experimental Protocols
The synthesis of (4-Bromo-3-methylphenyl)methanamine can be achieved through various synthetic routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. Below are detailed experimental protocols for these common synthetic pathways.
Synthesis via Reduction of 4-Bromo-3-methylbenzonitrile
A common and efficient method for the synthesis of (4-Bromo-3-methylphenyl)methanamine is the reduction of 4-bromo-3-methylbenzonitrile.
Experimental Protocol:
-
Materials: 4-bromo-3-methylbenzonitrile, Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent, anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl), sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromo-3-methylbenzonitrile in anhydrous diethyl ether or THF is prepared.
-
The flask is cooled in an ice bath, and a stoichiometric amount of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise with careful temperature control.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by distillation or column chromatography to afford pure (4-bromo-3-methylphenyl)methanamine.
-
Synthesis via Reductive Amination of 4-Bromo-3-methylbenzaldehyde
An alternative synthetic route involves the reductive amination of 4-bromo-3-methylbenzaldehyde.
Experimental Protocol:
-
Materials: 4-bromo-3-methylbenzaldehyde, ammonia or an ammonia source (e.g., ammonium acetate), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol or another suitable solvent, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
4-bromo-3-methylbenzaldehyde is dissolved in a suitable solvent like methanol.
-
An excess of an ammonia source, such as ammonium acetate, is added to the solution.
-
A reducing agent, for instance, sodium cyanoborohydride, is added to the reaction mixture.
-
The reaction is stirred at room temperature for a period of 12 to 24 hours, with progress monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is taken up in water and a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer is basified with a solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude amine can be purified by column chromatography.
-
Diagram 1: Synthetic Pathways to (4-Bromo-3-methylphenyl)methanamine
Caption: Synthetic routes to the target compound.
Applications in Drug Development
The (4-Bromo-3-methylphenyl)methanamine scaffold is a valuable pharmacophore in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in various areas of drug discovery.
Antibacterial Agents
Derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[3] Some of these compounds exhibited potent antibacterial activity, highlighting the potential of the (4-bromo-3-methylphenyl) moiety in the development of new antibiotics to combat drug-resistant bacterial infections.[3] The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial cell proliferation.[4]
Enzyme Inhibition
The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives also demonstrated inhibitory activity against alkaline phosphatase.[3] Alkaline phosphatase is a ubiquitous enzyme involved in various physiological and pathological processes, and its inhibitors have therapeutic potential in several diseases.
Diagram 2: Drug Discovery Workflow
Caption: Drug discovery process utilizing the scaffold.
Conclusion
(4-Bromo-3-methylphenyl)methanamine is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its accessible synthesis and the demonstrated biological activities of its derivatives make it an attractive starting point for the design of novel therapeutic agents, particularly in the areas of antibacterial and enzyme inhibition research. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. 149104-92-7|(4-Bromo-3-methylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. CAS 149104-92-7: Benzenemethanamine, 4-bromo-3-methyl- [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

